6-Amino-4-ethyl-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Description
Properties
IUPAC Name |
6-amino-4-ethyl-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O/c1-3-6-7(4-11)9(12)15-10-8(6)5(2)13-14-10/h6H,3,12H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRQVPHLDWOQZEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=C(OC2=NNC(=C12)C)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Trichloroacetic Acid-Catalyzed Synthesis
Trichloroacetic acid (TCAA) serves as a robust heterogeneous catalyst for this 4-CR. The protocol involves combining equimolar quantities of ethyl acetoacetate, hydrazine hydrate, propanal, and malononitrile with 10 mol% TCAA under solvent-free conditions at 100°C. The reaction achieves completion within 5 minutes, yielding the target compound in >90% purity. TCAA’s strong Brønsted acidity facilitates protonation of the carbonyl groups, accelerating Knoevenagel condensation and subsequent cyclization.
Ceric Sulfate-Catalyzed Synthesis
Ceric sulfate (Ce(SO₄)₂) offers an alternative catalytic pathway under identical solvent-free conditions. With 10 mol% catalyst loading at 100°C, the reaction proceeds via Lewis acid-mediated activation, wherein ceric ions coordinate to malononitrile’s nitrile group, enhancing its electrophilicity. Comparative studies indicate comparable efficiency to TCAA, with yields exceeding 85% within 5–7 minutes.
Optimization of Reaction Conditions
Critical parameters influencing yield and reaction kinetics include temperature, catalyst loading, and solvent selection.
Temperature Dependence
Elevated temperatures (80–100°C) are essential for overcoming activation barriers in the cyclization step. Below 80°C, incomplete conversion is observed, while temperatures exceeding 110°C promote side reactions, such as nitrile hydrolysis.
Catalyst Loading
A 10 mol% catalyst concentration optimizes the trade-off between activity and cost. Reductions to 5 mol% extend reaction times to 15–20 minutes, whereas higher loadings (15 mol%) minimally improve yields.
Solvent-Free vs. Solvent-Assisted Systems
Solvent-free conditions enhance atom economy and reduce waste, aligning with green chemistry principles. Polar aprotic solvents (e.g., DMF) marginally improve homogeneity but necessitate post-reaction purification, lowering overall efficiency.
Catalytic Efficiency and Recyclability
TCAA and ceric sulfate exhibit excellent recyclability, a key advantage for industrial applications. After completion, catalysts are recovered via filtration, washed with ethanol, and reused for five cycles without significant activity loss.
| Catalyst | Reaction Time (min) | Yield (%) | Reusability (Cycles) |
|---|---|---|---|
| TCAA | 5 | 92 | 5 |
| Ceric Sulfate | 7 | 88 | 5 |
Mechanistic Pathway of the Four-Component Reaction
The reaction proceeds through a cascade mechanism:
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Pyrazolone Formation : Ethyl acetoacetate and hydrazine hydrate condense to form 3-methyl-1H-pyrazol-5(4H)-one.
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Knoevenagel Condensation : Propanal and malononitrile undergo condensation, facilitated by acid catalysis, yielding an α,β-unsaturated nitrile.
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Michael Addition : The pyrazolone’s enolate attacks the unsaturated nitrile, forming a C–C bond.
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Cyclization and Tautomerization : Intramolecular cyclization generates the pyran ring, followed by tautomerization to the thermodynamically stable 1,4-dihydro form.
Comparative Analysis of Synthetic Methodologies
TCAA and ceric sulfate are both effective, but their distinct acidities influence substrate compatibility. TCAA’s Brønsted acidity excels in activating weakly nucleophilic aldehydes, while ceric sulfate’s Lewis acidity suits electron-deficient systems.
Advantages of TCAA:
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Superior performance with aliphatic aldehydes.
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Simplified workup due to non-hygroscopic nature.
Advantages of Ceric Sulfate:
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Tolerance to moisture, enabling reactions in humid environments.
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Reduced corrosion risks compared to strong organic acids.
Environmental and Industrial Considerations
The solvent-free, high-yield protocols align with sustainable chemistry goals, minimizing hazardous waste. Scalability is demonstrated in batch reactors (10–100 g scale), where consistent yields (85–90%) are maintained . Future directions include continuous-flow systems to enhance throughput and energy efficiency.
Chemical Reactions Analysis
Types of Reactions
6-Amino-4-ethyl-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carbonyl compounds, while substitution reactions can yield a variety of functionalized derivatives.
Scientific Research Applications
6-Amino-4-ethyl-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating various diseases due to its bioactivity.
Industry: Used in the development of new materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 6-amino-4-ethyl-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For instance, its anticancer activity may be attributed to the inhibition of cell proliferation pathways and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Table 1: Substituent Variations and Key Properties
- Substituent Impact on Yield : Aryl-substituted derivatives (e.g., 11i, 11t) exhibit moderate yields (31–47%), likely due to steric and electronic challenges in multi-component syntheses . The ethyl group in the target compound may simplify synthesis, but yield data are unavailable for direct comparison.
- Purity : High-performance liquid chromatography (HPLC) purities for aryl-substituted analogs exceed 99.7%, suggesting robust synthetic protocols .
- Crystallinity : Derivatives with aromatic substituents (e.g., 4-phenyl) form hydrogen-bonded networks (N–H⋯N and C–H⋯N interactions), enhancing stability . The ethyl group in the target compound may alter packing efficiency and solubility.
Spectroscopic and Structural Comparisons
Table 2: Spectroscopic Data for Selected Compounds
- IR Spectroscopy : Aryl-substituted analogs show characteristic O–H (3613 cm⁻¹) and C≡N (2187 cm⁻¹) stretches . The absence of aromatic substituents in the target compound may reduce O–H or C–O signals.
- ¹H-NMR : Aryl protons in analogs resonate at δ 6.6–7.8, while pyran protons appear at δ 4.2–5.1 . The ethyl group in the target compound would likely produce upfield shifts for aliphatic protons.
- HRMS : Analogs like 11i show precise mass agreement (Δ < 0.0012 Da), underscoring synthetic accuracy .
Biological Activity
6-Amino-4-ethyl-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a heterocyclic compound that has garnered attention for its diverse biological activities. This compound belongs to the pyranopyrazole family, which is characterized by a fused pyran and pyrazole ring system. The unique structure of this compound allows it to exhibit various pharmacological properties, making it a subject of interest in medicinal chemistry.
- Molecular Formula : C10H12N4O
- Molecular Weight : 204.23 g/mol
- CAS Number : 612513-75-4
The biological activity of this compound can be attributed to its interaction with various biological targets. Similar compounds have demonstrated the following mechanisms:
- Antimicrobial Activity : Compounds in this class have shown effectiveness against a range of bacterial strains, likely through disruption of microbial cell processes.
- Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines and pathways, reducing inflammation.
- Anticancer Properties : It is believed that this compound can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific kinases involved in cell proliferation.
Biological Activities
Research has highlighted several key biological activities associated with this compound:
| Activity | Description |
|---|---|
| Antimicrobial | Exhibits bactericidal properties against Gram-positive and Gram-negative bacteria. |
| Anti-inflammatory | Reduces inflammation markers in vitro and in vivo models. |
| Anticancer | Induces apoptosis in various cancer cell lines with IC50 values comparable to established drugs. |
| Kinase Inhibition | Inhibits key kinases involved in cancer progression and inflammation. |
Case Study 1: Anticancer Activity
In a study examining the anticancer properties of similar dihydropyrano[2,3-c]pyrazoles, derivatives exhibited significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231). The most active compounds showed IC50 values around 19.70 μM, comparable to the standard drug etoposide (IC50 = 18.71 μM) .
Case Study 2: Antimicrobial Efficacy
Another study investigated the antimicrobial activity of pyranopyrazole derivatives, including this compound. The compound demonstrated significant antibacterial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 3.9 μg/mL .
Synthesis and Preparation
The synthesis of this compound typically involves a one-pot four-component reaction using hydrazine hydrate, ethyl acetoacetate, aryl aldehydes, and malononitrile under mild conditions. Catalysts such as titanium dioxide nanoparticles are often employed to enhance yield and efficiency.
Synthetic Route Overview:
- Reagents : Hydrazine hydrate, ethyl acetoacetate, aryl aldehydes, malononitrile.
- Catalysts : Titanium dioxide nanoparticles.
- Conditions : Solvent-free or using green solvents at approximately 80°C for a few hours.
Q & A
Q. What statistical tools are recommended for analyzing bioactivity data?
- Answer :
- Dose-response curves : Fit IC₅₀ values using GraphPad Prism (nonlinear regression, four-parameter logistic model) .
- Molecular docking : AutoDock Vina to calculate binding energies (ΔG = -9.2 kcal/mol for AKR1C3) .
- Principal Component Analysis (PCA) : Correlate substituent electronic effects (Hammett σ) with bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
